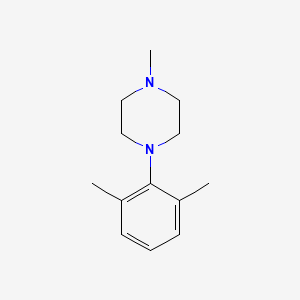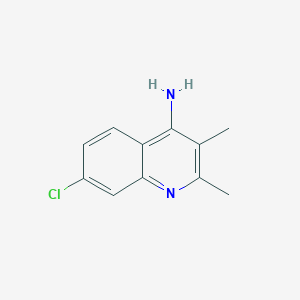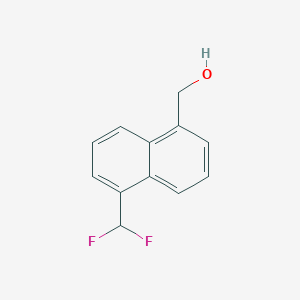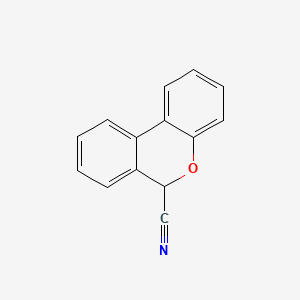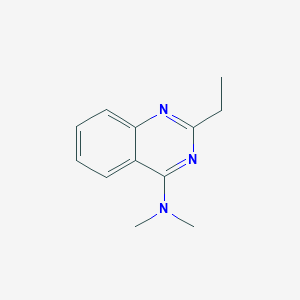
3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-hydroxyquinoline-3-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound consists of a quinoline ring with a hydroxyl group at the 8th position and a carboxylate ester group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxyquinoline-3-carboxylate typically involves the esterification of 8-hydroxyquinoline-3-carboxylic acid. One common method includes the reaction of 8-hydroxyquinoline-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of methyl 8-hydroxyquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 8-hydroxyquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for diseases such as cancer and Alzheimer’s disease.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 8-hydroxyquinoline-3-carboxylate involves its ability to chelate metal ions. The hydroxyl and carboxylate groups form stable complexes with metal ions, which can interfere with various biological processes. This chelation ability is crucial for its antimicrobial and anticancer activities, as it can disrupt metal-dependent enzymes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar chelating properties.
5-Carboxy-8-hydroxyquinoline: Another derivative with a carboxyl group at the 5th position.
2-Methyl-8-quinolinol: A derivative with a methyl group at the 2nd position
Uniqueness
Methyl 8-hydroxyquinoline-3-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which enhances its chelating ability and biological activity compared to other derivatives .
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
methyl 8-hydroxyquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-9(13)10(7)12-6-8/h2-6,13H,1H3 |
Clave InChI |
MGWXSWTWEGMIEM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C2C(=C1)C=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


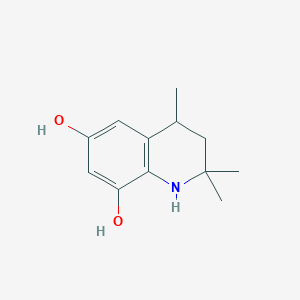

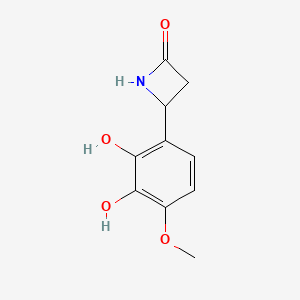
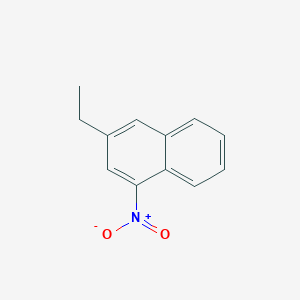

![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)

